2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups, a thiazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common method involves the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . This reaction forms intermediate compounds which are then further reacted to form the final product. The reaction conditions often require careful control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, potentially altering the compound’s properties and applications.
Scientific Research Applications
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole ring with fluorophenyl groups and a thiazole ring. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiazole ring can enhance the compound’s ability to interact with certain biological targets, making it a valuable molecule for drug discovery and development .
Properties
Molecular Formula |
C25H17F2N3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[3,5-bis(4-fluorophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H17F2N3S/c1-16-24(19-5-3-2-4-6-19)28-25(31-16)30-23(18-9-13-21(27)14-10-18)15-22(29-30)17-7-11-20(26)12-8-17/h2-15H,1H3 |
InChI Key |
CCRHUOAONAVQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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